2,4-Di(piperidin-1-yl)quinazoline
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Overview
Description
2,4-Di(piperidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with two piperidine rings at the 2 and 4 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(piperidin-1-yl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroquinazoline with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Di(piperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinazoline ring or the piperidine substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline core .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Di(piperidin-1-yl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, as a PAK4 inhibitor, it binds to the active site of the kinase, preventing its activation and subsequent signaling pathways that promote cell growth and migration . This inhibition can lead to the suppression of cancer cell proliferation and metastasis .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminoquinazoline: Another quinazoline derivative with significant biological activity.
2,4-Dichloroquinazoline: A precursor in the synthesis of various quinazoline derivatives.
Piperidine derivatives: Compounds containing the piperidine ring, known for their wide range of pharmacological activities.
Uniqueness
2,4-Di(piperidin-1-yl)quinazoline is unique due to its dual piperidine substitution, which enhances its binding affinity and specificity for certain molecular targets, such as PAK4. This makes it a promising candidate for the development of targeted therapies, particularly in oncology .
Properties
IUPAC Name |
2,4-di(piperidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-5-11-21(12-6-1)17-15-9-3-4-10-16(15)19-18(20-17)22-13-7-2-8-14-22/h3-4,9-10H,1-2,5-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLIPIFFUYCEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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